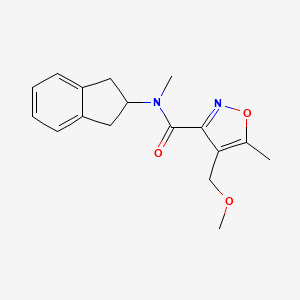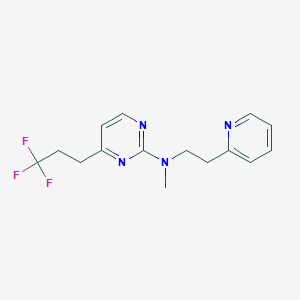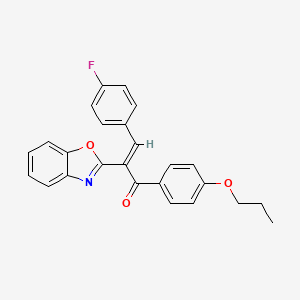![molecular formula C23H23NO4S2 B5331995 (5E)-5-[[3-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5331995.png)
(5E)-5-[[3-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5E)-5-[[3-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its biological activity, and is further functionalized with methoxyphenoxy and propoxy groups, enhancing its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[3-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazolidinone Core: This can be achieved through the reaction of a suitable thioamide with an α,β-unsaturated carbonyl compound under basic conditions.
Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution of a halogenated phenol derivative with a methoxy group.
Attachment of the Propoxy Group: This is typically done through an etherification reaction, where the phenol derivative reacts with a propyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the molecule, converting them into single bonds and potentially altering the biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to fully saturated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate.
Biology
The thiazolidinone core is known for its biological activity, including antimicrobial and anticancer properties. This makes the compound a candidate for drug development and biological studies.
Medicine
Given its potential biological activity, the compound could be explored for therapeutic applications. Research could focus on its efficacy and safety as a drug candidate for various diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to industrial products.
Mecanismo De Acción
The mechanism of action of (5E)-5-[[3-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is likely related to its ability to interact with specific molecular targets. The thiazolidinone core can bind to enzymes or receptors, modulating their activity. The methoxyphenoxy and propoxy groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.
Phenoxyacetic Acids: These compounds have a similar phenoxy group and are used as herbicides.
Uniqueness
What sets (5E)-5-[[3-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which may confer distinct biological and chemical properties. This makes it a valuable compound for further research and development.
Propiedades
IUPAC Name |
(5E)-5-[[3-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S2/c1-3-11-24-22(25)21(30-23(24)29)15-17-7-4-9-19(14-17)27-12-6-13-28-20-10-5-8-18(16-20)26-2/h3-5,7-10,14-16H,1,6,11-13H2,2H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMWUJIGBSRNHU-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2,2-trifluoro-N-{4-[N-(3,4,5-triethoxybenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5331914.png)

![2-{2-[4-(benzyloxy)-3-methoxyphenyl]vinyl}quinoline](/img/structure/B5331922.png)
![2-[(4aS*,8aR*)-1-(4-hydroxybutyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-4,6-dimethylnicotinonitrile](/img/structure/B5331926.png)

![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5331941.png)

![2-{4-[(1-adamantylsulfinyl)amino]phenoxy}acetamide](/img/structure/B5331972.png)
![7-(4-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5331981.png)
![N-1-naphthyl-2,7-diazaspiro[4.5]decane-2-carboxamide hydrochloride](/img/structure/B5331987.png)
![N-isopropyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5331999.png)
![8-(2-quinoxalinyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5332003.png)
![2-(methoxymethyl)-7-(3-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5332006.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(4-fluorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5332026.png)
